methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate
Overview
Description
Methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate is an organic compound with the molecular formula C({20})H({15})NO(_{4})S
Mechanism of Action
Target of Action
It’s known that many xanthone structures, which include the 9h-xanthen-9-one scaffold present in this compound, show promising biological activities .
Mode of Action
Xanthones and their derivatives have been found to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Xanthones and their derivatives have been found to modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation .
Result of Action
It’s known that xanthones and their derivatives can counteract oxidative stress and inflammation, suggesting that this compound may have similar effects .
Action Environment
It’s known that the biological activities of xanthones and their derivatives can be influenced by various factors, including the conditions under which they are synthesized and evaluated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Xanthene Moiety: The xanthene group is introduced via a Friedel-Crafts acylation reaction, where xanthone reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification, where the carboxylic acid group on the thiophene ring is converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the xanthene moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, esters with different alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to the xanthene moiety, which is known for its fluorescent properties. It can help in studying cellular processes and imaging applications.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development. Its structural features allow for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stable and reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate is unique due to the combination of the xanthene moiety and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 3-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-24-20(23)18-14(10-11-26-18)21-19(22)17-12-6-2-4-8-15(12)25-16-9-5-3-7-13(16)17/h2-11,17H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCGMYVZKGKZOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.